molecular formula C18H20O5 B4996657 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde

3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde

Cat. No.: B4996657
M. Wt: 316.3 g/mol
InChI Key: GXZJWJDLWVYVPR-UHFFFAOYSA-N
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Description

3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is an organic compound with the molecular formula C17H20O5. It is a derivative of benzaldehyde, characterized by the presence of methoxy and phenoxy groups attached to a propoxy chain. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde typically involves the reaction of 3-methoxyphenol with 3-bromopropyl methoxybenzene under basic conditions to form the intermediate 3-(3-methoxyphenoxy)propyl methoxybenzene. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzoic acid.

    Reduction: 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and phenoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. Detailed studies on its mechanism of action are limited, and further research is needed to elucidate its pathways and targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is unique due to the presence of both methoxy and phenoxy groups attached to a propoxy chain, which can influence its reactivity and applications in synthesis and research. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-15-5-3-6-16(12-15)22-9-4-10-23-17-8-7-14(13-19)11-18(17)21-2/h3,5-8,11-13H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZJWJDLWVYVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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